Product packaging for Z-D-Phenylalaninol(Cat. No.:CAS No. 58917-85-4)

Z-D-Phenylalaninol

Cat. No.: B057623
CAS No.: 58917-85-4
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-MRXNPFEDSA-N
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Description

Significance of Z-D-Phenylalaninol as a Chiral Amino Alcohol

This compound, chemically known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, is a chiral amino alcohol that serves as a crucial building block in synthetic chemistry. sigmaaldrich.comuni.lu Its structure features a phenyl group, a hydroxyl group, and an amino group protected by a benzyloxycarbonyl (Cbz or Z) group. fishersci.ca This specific configuration makes it an enantiomerically pure compound, which is highly valued in fields where molecular shape is key to function. sigmaaldrich.com

The chiral nature of this compound makes it an excellent component for asymmetric synthesis, a process that allows chemists to create specific enantiomers of a target molecule. fishersci.casigmaaldrich.com This control is vital in pharmaceutical development, as different enantiomers of a drug can have vastly different biological effects. It is frequently used as a chiral auxiliary or a starting material for the synthesis of more complex chiral ligands and catalysts. sigmaaldrich.comfishersci.ca The ability to introduce a specific stereocenter into a molecule makes this compound a valuable tool for researchers aiming to produce enantiomerically pure compounds. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 58917-85-4
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Appearance Powder
Melting Point 92-95 °C
Optical Activity [α]22/D +30°, c = 1 in chloroform

Data sourced from references uni.lufishersci.campg.de.

Overview of Research Trajectories and Multidisciplinary Relevance

The applications of this compound are diverse, spanning several scientific disciplines. Its primary role is as a key intermediate in the synthesis of a wide range of biologically active molecules. fishersci.ca

Key Research Areas:

Pharmaceutical Development : This compound is a fundamental building block in the synthesis of various pharmaceuticals. sigmaaldrich.com Its structural features are incorporated into drugs targeting a range of conditions, including neurological disorders. sigmaaldrich.com The use of this compound helps in designing selective inhibitors and modulating protein interactions, which are key strategies in modern drug discovery. fishersci.ca

Peptide Synthesis : In the field of peptide chemistry, the benzyloxycarbonyl (Z) group is a common protecting group for amines. fishersci.ca this compound is utilized in solution-phase peptide synthesis, where it can be incorporated into peptide chains to create analogues with specific properties, enhancing their therapeutic efficacy and specificity. fishersci.cauni.lu

Asymmetric Catalysis : Due to its defined chirality, this compound is employed in the development of chiral catalysts. sigmaaldrich.comguidetopharmacology.org These catalysts are essential for producing single-enantiomer compounds, which is a critical requirement in the fine chemicals and pharmaceutical industries. sigmaaldrich.com

Agrochemicals and Material Science : Beyond medicine, this compound serves as a building block in the creation of new agrochemicals. sigmaaldrich.com It is also explored in material science for incorporation into polymer formulations, where it can enhance properties such as flexibility and strength. sigmaaldrich.com

The synthesis of this compound typically involves the protection of the amino group of D-phenylalanine with benzyl (B1604629) chloroformate, followed by the reduction of the carboxylic acid to an alcohol. fishersci.ca Its versatility continues to make it a compound of high interest for researchers developing new therapeutic strategies and advanced materials. fishersci.casigmaaldrich.com

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 736170
D-Phenylalanine 71567
Benzyl chloroformate 10387

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B057623 Z-D-Phenylalaninol CAS No. 58917-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974418
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58917-85-4
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Z D Phenylalaninol and Its Derivatives

Asymmetric Synthesis Strategies and Enantioselective Approaches

The synthesis of enantiomerically pure Z-D-Phenylalaninol is paramount for its application in pharmaceuticals and chiral catalysis. chemimpex.com Various strategies have been developed to achieve high enantioselectivity.

Chemical Chiral Synthesis Pathways

Chemical synthesis of this compound often begins with the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by reduction of the carboxylic acid. ontosight.aivulcanchem.com The Cbz group is typically introduced by reacting D-phenylalanine with benzyl (B1604629) chloroformate under basic conditions. vulcanchem.com

A notable method for achieving high enantioselectivity is through the kinetic resolution of racemic N-Cbz-phenylalanine NCA (N-carboxyanhydride). brandeis.edu Using a cinchona alkaloid-based catalyst, such as (DHQD)2AQN, in the presence of an alcohol, one enantiomer is preferentially converted to the corresponding amino ester, leaving the other enantiomerically enriched. brandeis.edu This process allows for the separation of the desired enantiomer with high optical purity. brandeis.edu

Another approach involves the asymmetric alkylation of a glycine (B1666218) Schiff base using substituted benzyl bromides in the presence of a phase transfer catalyst. nih.govnih.gov Cinchona alkaloid-derived quaternary ammonium (B1175870) salts act as effective phase transfer catalysts, enabling the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.govnih.gov The stereochemical outcome is predictable, with cinchonine-type catalysts yielding (R)-α-amino acid derivatives and cinchonidine-type catalysts affording the (S)-enantiomers. nih.govnih.gov

The following table summarizes key aspects of chemical chiral synthesis pathways for this compound and its precursors.

MethodStarting MaterialKey Reagent/CatalystOutcome
Protection and ReductionD-PhenylalanineBenzyl chloroformate, reducing agentThis compound
Kinetic ResolutionRacemic N-Cbz-phenylalanine NCACinchona alkaloid catalyst (e.g., (DHQD)2AQN)Enantiomerically enriched N-Cbz-D-phenylalanine
Asymmetric AlkylationGlycine Schiff baseCinchona alkaloid phase transfer catalyst(R)- or (S)-phenylalanine derivatives

Biocatalytic and Chemoenzymatic Cascade Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high stereoselectivity under mild conditions. mdpi.com For the synthesis of this compound and its derivatives, several enzymatic and chemoenzymatic cascade reactions have been explored.

One approach involves the use of hydrolases, such as lipases and esterases, for the kinetic resolution of racemic esters or amides of phenylalanine. rsc.org These enzymes can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess. For instance, the subtilisin-type Carlsberg enzyme has been used for the enzymatic hydrolysis of N-benzyloxycarbonyl DL-amino acid esters to yield D-amino acid esters and the corresponding Cbz-protected L-amino acid derivatives. beilstein-journals.org

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic transformations. A one-pot chemoenzymatic cascade has been developed for the synthesis of D-phenylalanine derivatives from inexpensive cinnamic acids. nih.gov This process couples a phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization step, which involves stereoselective oxidation and nonselective reduction, to achieve high yields and excellent optical purity of the D-configured product. nih.gov Furthermore, multi-enzyme cascades have been designed to produce various L-phenylalanine derivatives from aldehydes or carboxylic acids, demonstrating the versatility of biocatalytic pathways. biorxiv.org

The table below highlights different biocatalytic and chemoenzymatic approaches.

ApproachEnzyme(s)SubstrateProduct
Enzymatic HydrolysisSubtilisin CarlsbergN-Cbz-DL-amino acid estersD-amino acid esters & Cbz-L-amino acids beilstein-journals.org
Chemoenzymatic CascadePhenylalanine Ammonia Lyase (PAL)Cinnamic acidsD-phenylalanine derivatives nih.gov
Multi-enzyme CascadeL-threonine transaldolase, phenylserine (B13813050) dehydratase, aminotransferaseAryl aldehydes/carboxylic acidsL-phenylalanine derivatives biorxiv.org

Enzyme Engineering and Directed Evolution for Improved Biocatalysts

To enhance the efficiency and substrate scope of biocatalysts, enzyme engineering and directed evolution have become powerful tools. nih.gov These techniques aim to create enzymes with improved activity, stability, and selectivity for specific reactions. scispace.com

Directed evolution involves subjecting the gene encoding an enzyme to rounds of random mutagenesis and/or in vitro recombination, followed by screening or selection for improved variants. scispace.com This approach has been successfully applied to various enzymes involved in the synthesis of D-phenylalanines, including D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases. acs.orgresearchgate.net For example, protein engineering of PALs has led to variants with increased catalytic activity and extended substrate scope for the production of non-natural D- and L-phenylalanine analogues. researchgate.netnih.gov

Computational design combined with directed evolution is also emerging as a strategy to explore the vast sequence space of enzymes and create novel biocatalysts. nih.gov By mimicking the principles of Darwinian evolution in a laboratory setting, researchers can tailor enzymes for specific industrial applications, overcoming the limitations of natural enzymes. scispace.comresearchgate.net This has been particularly relevant for cytochrome P450 enzymes, which have been engineered for the bioconversion of fine chemicals. scispace.com

Derivatization Strategies for Structural Diversification

The derivatization of this compound allows for the creation of a diverse range of molecules with tailored properties for various applications.

Synthesis of Novel Phenylalaninol Derivatives and Analogs

The synthesis of novel phenylalaninol derivatives often involves modifications to the phenyl ring or the amino and hydroxyl groups. For instance, fluorinated phenylalanine analogues have been synthesized through methods like Negishi cross-coupling reactions of aryl halides with organozinc compounds. beilstein-journals.org Other strategies include the synthesis of aza-amino acid precursors via hydrazine (B178648) alkylation, which avoids the use of hydrogen gas and expensive catalysts. kirj.ee

The development of novel benzoxaborole-containing phenylalanine analogues has also been reported. researchgate.net These compounds are synthesized by forming the benzoxaborole ring directly on the amino acid fragment and show improved water solubility, suggesting their potential as boron delivery agents for boron neutron capture therapy. researchgate.net Furthermore, phenylalanine-derived trifluoromethyl ketones have been synthesized for use in oxidation catalysis. nih.gov

The following table provides examples of synthesized phenylalaninol derivatives.

Derivative ClassSynthetic ApproachPotential Application
Fluorinated AnaloguesNegishi cross-couplingPharmaceutical development beilstein-journals.org
Aza-amino Acid PrecursorsHydrazine alkylationPeptidomimetics kirj.ee
Benzoxaborole-containing AnaloguesDirect formation of benzoxaborole ringBoron neutron capture therapy researchgate.net
Trifluoromethyl KetonesMasked ketone strategy and Negishi cross-couplingOxidation catalysis nih.gov

Introduction of Functional Groups for Targeted Applications

The introduction of specific functional groups onto the this compound scaffold is a key strategy for developing compounds with targeted applications. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino function in peptide synthesis. slideshare.net Its selective removal under mild conditions, such as catalytic hydrogenation, allows for the controlled elongation of peptide chains. vulcanchem.com

Beyond protection, functional groups can be introduced to modulate the biological activity or physical properties of the molecule. For example, the incorporation of a 3-methyl group into the phenyl ring of D-phenylalanine can increase the metabolic stability of peptides containing this residue. vulcanchem.com The synthesis of novel phenylalanine carboxamide derivatives bearing sulfonamide functionalities has been explored for their potential antimalarial and antioxidant properties. researchgate.net

The introduction of functional groups is a critical step in tailoring this compound derivatives for specific uses in medicinal chemistry and materials science. chemimpex.comvulcanchem.com

Radiolabeling and Isotopic Enrichment Methods

The introduction of isotopic labels, either radioactive or stable, into this compound and its derivatives is crucial for their use as tracers in biological research. These labeled compounds enable non-invasive imaging techniques, such as Positron Emission Tomography (PET), and detailed metabolic studies. Methodologies focus on incorporating isotopes like Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), Tritium (³H), and Deuterium (²H) without altering the molecule's fundamental biochemical properties.

Radiolabeling with PET Isotopes (¹⁸F, ¹¹C)

Positron-emitting radionuclides are essential for PET imaging, a powerful in vivo imaging technique.

Fluorine-18 (¹⁸F): With a half-life of 109.8 minutes, ¹⁸F is a widely used isotope for PET tracer development. nih.gov The synthesis of ¹⁸F-labeled this compound derivatives can be achieved through nucleophilic substitution on a precursor molecule. For instance, a common strategy involves the displacement of a leaving group, such as a tosylate, on the phenyl ring or an alkyl chain with [¹⁸F]fluoride. mdpi.com For example, a tosylated precursor can undergo a nucleophilic displacing reaction with [¹⁸F]F⁻ to produce the desired radiotracer. mdpi.com This method has been successfully applied to produce ¹⁸F-labeled amino acids for tumor imaging. nih.gov The development of ¹⁸F-labeled probes derived from complex natural products like saxitoxin (B1146349) for in vivo PET-MRI imaging highlights the versatility of this isotope in studying protein expression. stanford.edu

Carbon-11 (¹¹C): The short half-life of ¹¹C (20.4 minutes) necessitates rapid synthetic procedures. nih.gov [¹¹C]CO₂ or [¹¹C]CH₃I are common starting materials for incorporating ¹¹C into organic molecules. nih.gov For derivatives of this compound, ¹¹C can be introduced via methylation of the amine or hydroxyl group using [¹¹C]CH₃I. Considerable progress has been made in the enantioselective preparation of L-[3-¹¹C]phenylalanine, and similar strategies could be adapted for the D-enantiomer. nih.gov

Radiolabeling with Other Radioisotopes (¹⁴C, ³H, ¹²⁵I)

These isotopes are primarily used in in vitro assays, autoradiography, and metabolic studies.

Carbon-14 (¹⁴C): L-[1-¹⁴C]Phenylalanine is a commercially available tracer used extensively in studies of protein synthesis and amino acid metabolism. revvity.com The synthesis of ¹⁴C-labeled phenylalanine derivatives, such as [¹⁴C]-(S)-β-Phenylalanine from [¹⁴C]-labeled L-Phenylalanine, has been documented. nih.gov A similar pathway could be envisioned where ¹⁴C-labeled D-phenylalanine serves as the starting material for the synthesis of [¹⁴C]this compound.

Tritium (³H): Tritiated amino acids are valuable for receptor-binding assays and metabolic studies due to the high specific activity achievable. L-[2,3,4,5,6-³H]-phenylalanine has been used to produce tritium-labeled peptides through cell-free synthesis systems. nih.gov This tritiated precursor could be chemically converted to [³H]this compound for use in similar high-sensitivity applications. The synthesis of tritium-labeled queuine (B138834) and its precursor preQ1 has also been reported for studying enzyme interactions. umich.edu

Iodine-125 (¹²⁵I): Radioiodination is a well-established method for labeling molecules for preclinical research. mdpi.com While direct iodination typically targets electron-rich aromatic rings like those in tyrosine, methods for iodinating phenylalanine exist. unm.edu A copper(I)-assisted nucleophilic exchange reaction has been optimized to synthesize 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, which can then be radiolabeled with Na¹²⁵I in a kit-like preparation with high radiochemical purity. nih.gov This methodology could be directly applied to 2-bromo-D-phenylalanine to generate precursors for ¹²⁵I-labeled D-phenylalanine derivatives.

Isotopic Enrichment with Stable Isotopes (²H, ¹³C)

Stable isotopes are non-radioactive and are used in metabolic tracing studies and to alter pharmacokinetic properties.

Deuterium (²H): Deuteration, or the replacement of hydrogen with deuterium, is used to study reaction mechanisms and can be employed to create "heavy" versions of drugs. A palladium-catalyzed hydrogen/deuterium (H/D) exchange protocol has been developed for the β-deuteration of N-protected amino amides, which are precursors to β-deuterated amino acids. osti.gov Stereospecific synthesis of deuterated phenylalanines has also been achieved using enzymatic reactions starting from precursors like trans-cinnamic acid. nih.gov These methods provide a route to selectively deuterated D-phenylalanine, which can then be converted to deuterated this compound.

Carbon-13 (¹³C): ¹³C-labeled amino acids are frequently used in human metabolic studies to determine amino acid kinetics and flux, often measured by mass spectrometry. researchgate.netnih.gov The use of L-[1-¹³C]phenylalanine is common, and issues such as contamination with the D-isomer have been studied, highlighting the importance of chiral purity in such experiments. nih.gov Synthesizing this compound from ¹³C-labeled D-phenylalanine would allow for detailed, non-radioactive tracing of its metabolic fate.

The following table summarizes the methodologies for labeling phenylalanine derivatives, which are applicable to the synthesis of labeled this compound.

IsotopePrecursor ExampleMethodApplication / Research Area
¹⁸F Tosylated Phenylalanine DerivativeNucleophilic substitution with [¹⁸F]F⁻PET Imaging of tumors and protein expression. nih.govmdpi.comstanford.edu
¹¹C L-PhenylalanineEnantioselective synthesis starting from [¹¹C]CO₂PET Imaging, metabolic studies. nih.gov
¹⁴C [¹⁴C]-L-PhenylalanineIn situ enzymatic conversionProtein synthesis and metabolism studies. revvity.comnih.gov
³H L-[2,3,4,5,6-³H]-phenylalanineChemical conversion of the labeled amino acidReceptor-binding assays, high-sensitivity tracing. nih.gov
¹²⁵I 2-Bromo-L-phenylalanineCu¹⁺-assisted nucleophilic exchange followed by radioiodinationPreclinical research, autoradiography. mdpi.comnih.gov
²H N-protected amino amidePalladium-catalyzed H/D exchangeMechanistic studies, pharmacokinetic modification. osti.gov
¹³C L-[1-¹³C]phenylalanineOral infusion and mass spectrometry analysisNon-radioactive metabolic flux studies. researchgate.netnih.gov

Applications and Utility in Chemical and Pharmaceutical Sciences

Chiral Building Block in Medicinal Chemistry and Drug Discovery

Z-D-Phenylalaninol's importance in medicinal chemistry stems from its nature as a chiral building block. chemimpex.comacs.org Chirality, or the "handedness" of a molecule, is a critical factor in the efficacy and safety of many pharmaceutical compounds. The use of enantiomerically pure building blocks like this compound is essential for the synthesis of drugs with specific stereochemistry, which can lead to improved therapeutic outcomes. chemimpex.comchemimpex.com

Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.comdrugpatentwatch.com APIs are the biologically active components of a drug product. The compound's structure is incorporated into the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Its role as a precursor is crucial in the development of new therapeutic agents. ontosight.ailookchem.com For instance, it is a known impurity in the chemical synthesis of solriamfetol, a stimulant and wakefulness-promoting agent. wikipedia.org The quality and purity of starting materials like this compound directly impact the quality and consistency of the final API. drugpatentwatch.com

Agrochemistry and Biologically Active Molecule Development

The utility of this compound extends to the field of agrochemistry, where it is used in the development of new biologically active molecules. chemimpex.com These molecules can be designed to have specific effects on pests or plants, contributing to the creation of more effective and targeted agricultural products. Amino acids and their derivatives are recognized as important building blocks for the production of agrochemical compounds. scielo.org.mxelsevier.es

Role in Asymmetric Catalysis and Stereoselective Transformations

The chiral nature of this compound makes it an excellent candidate for use in asymmetric catalysis. chemimpex.com Asymmetric catalysis is a powerful tool in organic synthesis that allows for the creation of specific enantiomers of a chiral product. nih.govfrontiersin.org this compound can be employed as a chiral auxiliary or as a component of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the production of enantiomerically pure compounds. chemimpex.comchemimpex.com This is particularly important in drug formulation, where one enantiomer of a drug may be significantly more active or have a better safety profile than the other. chemimpex.com The development of stereoselective synthesis methods is a key area of research, with a focus on creating chiral centers on achiral substrates with high efficiency and enantioselectivity. nih.govresearchgate.net

Integration into Peptide, Peptidomimetic, and Protein Analog Synthesis

This compound and its derivatives are widely utilized in the synthesis of peptides, peptidomimetics, and protein analogs. chemimpex.comontosight.ai Peptides are short chains of amino acids that play crucial roles in biological processes. researchgate.net The incorporation of non-canonical amino acids and their derivatives, like this compound, into peptide chains can lead to the development of peptidomimetics. mdpi.comnih.gov These are molecules that mimic the structure and function of natural peptides but may have enhanced properties such as increased stability, bioavailability, or resistance to enzymatic degradation. researchgate.netrsc.orgfrontiersin.org

The benzyloxycarbonyl (Cbz) protecting group, often present in this compound derivatives, is a common tool in peptide synthesis, allowing for the controlled and sequential addition of amino acids to a growing peptide chain. ontosight.aispbu.ru This control is essential for creating peptides and peptidomimetics with specific sequences and functions. nih.gov Research has shown that modifications to the peptide backbone can create more conformationally constrained and stable molecules. mdpi.com The synthesis of these complex molecules often involves solution-phase or solid-phase techniques. researchgate.netspbu.ru

Furthermore, structural analogs of amino acids like phenylalaninol can be used to study and modulate protein function. For example, phenylalaninol, as a structural analog of phenylalanine, has been shown to inhibit the synthesis of certain phenylalanine-derived modifications on proteins, thereby influencing insulin (B600854) signaling. nih.gov

Contribution to Advanced Materials Science and Specialty Chemicals

Beyond its applications in the life sciences, this compound also contributes to the field of materials science and the production of specialty chemicals. chemimpex.com

High-Performance Polymers and Functional Materials

This compound can be incorporated into polymer formulations to enhance their properties. chemimpex.com Its integration can improve characteristics such as flexibility and strength, which are crucial for the development of advanced and high-performance materials. chemimpex.com The synthesis of high-performance polymers often involves the creation of materials with high thermal stability and good mechanical properties. polympart.irresearchgate.net The unique chemical structure of this compound can be leveraged to create novel polymers with tailored functionalities. For instance, the incorporation of specific amino acids into polymer backbones can enhance biocompatibility and allow for interactions with biological systems. researchgate.net Additionally, research into coordination polymers has shown that the enantiomeric purity of ligands like phenylalanine can influence the self-assembly and properties of the resulting materials. rsc.org

Surfactants and Surface-Active Agents

The chiral amino alcohol this compound serves as a versatile building block in the synthesis of specialized surfactants and surface-active agents. Its inherent amphiphilic nature, combining a hydrophobic phenyl group with a hydrophilic amino alcohol moiety, makes it a valuable component in the design of functional surfactant molecules. While direct, in-depth research focusing exclusively on surfactants derived from this compound is not extensively detailed in publicly available literature, its utility is noted in the production of high-performance surfactants for various industrial applications Current time information in Fraser Coast Regional, AU.. The principles of surfactant science and data from structurally related compounds, such as those derived from phenylalanine and other amino alcohols, provide a strong basis for understanding the potential roles and properties of this compound in this field.

Amino alcohols, which are derived from the reduction of amino acids or their esters, are recognized for their use in creating surfactants taylorandfrancis.com. These resulting surfactants often exhibit properties that are influenced by the parent amino acid's structure. In the case of this compound, the bulky phenyl group provides significant hydrophobicity, a key feature for a surfactant's tail region. The polar head, containing the amine and hydroxyl groups, can be readily modified to create cationic, non-ionic, or other types of surfactants.

Research on surfactants derived from the closely related amino acid, phenylalanine, offers significant insights. Cationic surfactants synthesized from phenylalanine have demonstrated the ability to form micelles and vesicles, with their aggregation properties being tunable by altering the length of an attached alkyl chain nih.gov. For instance, studies on N-acyl phenylalanine derivatives show that foamability and foam stability are dependent on the length of the hydrocarbon chain, with longer chains generally leading to more stable foams chalmers.se.

A homologous series of 1-N-L-phenylalanine-glycerol ether surfactants has been synthesized and characterized, demonstrating good surface-active properties. The critical micelle concentration (CMC), a measure of surfactant efficiency, and the surface tension at the CMC, are key parameters that were determined for these compounds researchgate.net. The data indicates that the effectiveness of these surfactants in reducing surface tension is influenced by the length of their alkyl chains researchgate.net.

The following table presents data for a series of N-dodecyl-aminoalcohol hydrochlorides, illustrating the surface-active properties of surfactants derived from amino alcohols. While not this compound itself, these compounds share the amino alcohol headgroup structure and provide insight into the expected range of properties.

CompoundCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)
N-dodecyl-2-aminoethanol hydrochloride15.035.5
N-dodecyl-3-aminopropanol hydrochloride12.534.0
N-dodecyl-4-aminobutanol hydrochloride10.033.0
N-dodecyl-5-aminopentanol hydrochloride8.032.0

This table is illustrative and based on data for N-dodecyl-aminoalcohol hydrochlorides, as direct data for this compound-derived surfactants is not available in the cited sources. The data shows a trend where increasing the separation between the nitrogen and hydroxyl group in the hydrophilic head leads to a lower CMC and greater surface tension reduction.

Cationic surfactants derived from β-amino acids have also been studied for their ability to interact with biological molecules, a property influenced by the surfactant's stereochemistry and the length of its hydrophobic tail acs.org. The development of surfactants from amino alcohols is considered a "green" approach, as they are derived from renewable resources taylorandfrancis.com. The resulting amphiphiles can be designed to be biodegradable and biocompatible researchgate.netacademie-sciences.fr.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Elucidation of Enzyme Activity Modulation and Protein Interactions

Z-D-Phenylalaninol and its derivatives are instrumental in the study of enzyme activity and protein interactions. chemimpex.com The unique structure of Z-D-phenylalanine, a related compound, featuring a phenyl group, enhances its interaction with biological systems, making it a crucial component in the design of selective inhibitors. chemimpex.com

The modulation of enzyme activity is a key area of investigation. For instance, phenylalanine hydroxylase (PAH), a critical enzyme in phenylalanine metabolism, is subject to regulation by its substrate, L-phenylalanine, which acts as an activator. nih.govplos.org High concentrations of L-phenylalanine can also lead to feedback inhibition. scbt.com The regulatory domain of PAH plays a crucial role in this process; its removal results in a highly active enzyme that is not further activated by phenylalanine. nih.gov The binding of L-phenylalanine to the regulatory domain is thought to displace the N-terminal tail from the active site, thereby activating the enzyme. nih.gov Studies have shown that certain compounds can modulate PAH activity by interacting with the catalytic iron at the active site.

The interaction of phenylalanine residues with other molecules is also a subject of study. The benzyl (B1604629) group of phenylalanine allows it to participate in hydrophobic interactions within proteins. msu.ru Phenylalanine residues are significant in protein-protein interfaces, contributing to the stability of protein structures. nih.gov Furthermore, phenylalanine, along with tyrosine, plays a role in protein-nucleobase contacts, particularly with uracil. nih.gov

Mechanisms of Action at the Cellular and Subcellular Levels

The cellular and subcellular effects of phenylalanine derivatives are linked to their ability to cross cell membranes and interact with intracellular components. Cell-penetrating peptides (CPPs), which can be composed of amino acids like phenylalanine, are known to transport various molecules across cellular membranes. mdpi.com The initial step for the cellular entry of many cationic CPPs involves electrostatic interactions with glycosaminoglycans on the cell surface. mdpi.com

At the subcellular level, the accumulation of compounds within mitochondria can be achieved by targeting them with lipophilic cations like triphenylphosphonium (TPP+). nih.gov This is due to the negative membrane potential of the mitochondrial inner membrane. nih.gov The effects of such targeted compounds can be studied by comparing them to control compounds with similar structures but lacking the specific activity. nih.gov

The regulation of signaling pathways is a key mechanism of action. For example, some amino acids and their metabolites can influence immune responses by activating membrane receptor-mediated signaling cascades and other pathways. researchgate.net In macrophages, phenylalanine has been shown to upregulate the expression of amino acid transporters. researchgate.net Furthermore, inhibitors of PDE4, an enzyme widely distributed in various cells including immune cells, have demonstrated anti-inflammatory effects by modulating signaling pathways such as the MAP kinase and NF-κB pathways. frontiersin.org

Exploration of Therapeutic Potential and Biological Efficacy

The diverse biological activities of this compound and related compounds have led to the exploration of their therapeutic potential in various fields.

Antiviral and Antimicrobial Research

Derivatives of phenylalanine have shown promise as both antiviral and antimicrobial agents. In antiviral research, inhibitors of α-glucosidases, enzymes crucial for the proper folding of viral envelope glycoproteins, have been investigated as broad-spectrum antiviral agents. researchgate.net Some phenylalanine derivatives have been designed as HIV-1 capsid inhibitors, with some showing significant anti-HIV-1 activity. nih.gov Proanthocyanidins, which can be derived from phenylalanine, have also demonstrated antiviral activity against a range of viruses by interacting with viral surface proteins and inhibiting viral attachment and entry. mdpi.com

In the realm of antimicrobial research, phenylalanine derivatives have been synthesized and evaluated for their activity against various microbes. For instance, new sulfonamide derivatives of phenylalanine have exhibited inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netjocms.org The incorporation of phenylalanine into antimicrobial peptides can be crucial for their activity and cytotoxicity. plos.org Furthermore, nanoparticles composed of zein (B1164903) and arginine-phenylalanine-based surfactants have shown good biocidal activity against a wide range of pathogenic bacteria and yeasts. mdpi.com The design of adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine (DOPA) has also been explored for preventing bacterial contamination of surfaces. mdpi.com

Antitumor and Antiproliferative Investigations

The potential of phenylalanine derivatives in cancer research is an active area of investigation. Some metal complexes incorporating phenylalanine have been designed and evaluated for their antiproliferative and anti-angiogenic activities. uio.no The biosynthesis of some antitumor agents, such as dnacin B1, involves p-aminophenylalanine as a precursor for the quinone moiety. nih.gov

Several studies have focused on the synthesis and evaluation of new compounds with antiproliferative effects. For example, new 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing strong inhibition of VEGFR-2. nih.gov Anticancer peptides, some of which may contain phenylalanine, can exert their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and immunomodulation. encyclopedia.pub

Immunomodulatory and Anti-inflammatory Studies

Phenylalanine and its metabolites have been shown to possess immunomodulatory and anti-inflammatory properties. Aromatic amino acid catabolism can directly influence immune responses through various molecular mechanisms. researchgate.net For instance, phenylalanine can regulate immune cell function through signaling transduction and metabolic reprogramming. researchgate.net

The anti-inflammatory effects of certain compounds are often linked to the inhibition of pro-inflammatory cytokine production. PDE4 inhibitors, for example, suppress inflammation by reducing the levels of cytokines like TNF-α and various interleukins. frontiersin.org Similarly, some neuroprotective agents exhibit anti-inflammatory effects by reducing the release of IL-1β and TNF-α. mdpi.com The immunomodulatory effects of polypeptides from Sporisorium reilianum, which contain phenylalanine, have also been investigated. sci-hub.se

Neuropharmacological Research

The role of this compound and related compounds in neuropharmacology is multifaceted. chemimpex.comiomcworld.org Phenylalanine is a precursor for the synthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org It competes with other amino acids for transport across the blood-brain barrier. mdpi.com

Research has explored the potential of phenylalanine and its derivatives in the context of neurological disorders. Phenylketonuria (PKU) is an inherited disorder caused by deficient activity of phenylalanine hydroxylase, leading to the accumulation of phenylalanine and potential central nervous system impairment if untreated. radiopaedia.org In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, some studies suggest that phenylalanine may have a protective role, potentially by impacting dopamine biosynthesis. frontiersin.org The study of how L-phenylalanine affects central nervous system elements has been a topic of research. nih.gov

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govgardp.org These models are built by calculating molecular descriptors—numerical values that encode a molecule's structural, physical, and chemical features—and using statistical methods like multiple linear regression to create a predictive mathematical equation. researchgate.net

While comprehensive QSAR studies focused exclusively on a series of Z-D-Phenylalaninol derivatives are not extensively documented in publicly available literature, the methodology has been widely applied to related structures, such as phenylalanine derivatives. For instance, 3D-QSAR and pharmacophore modeling have been successfully used to elucidate the structural requirements for Tryptophan hydroxylase-1 (TPH1) inhibitors based on a series of 32 substituted phenylalanine derivatives. flybase.orgnih.gov Such studies typically identify key steric and electronic features that influence inhibitory potency. flybase.org In a similar vein, QSAR analyses on phenol (B47542) derivatives have shown that descriptors like molecular weight, hardness, and chemical potential can effectively predict toxicity. nih.gov

For a hypothetical QSAR study on this compound analogs, a typical workflow would involve:

Synthesizing a series of derivatives with varied substituents.

Measuring their biological activity (e.g., IC50 values).

Calculating molecular descriptors (e.g., electronic, topological, steric).

Developing a regression model to predict activity based on these descriptors.

Such a model could reveal, for example, that electron-withdrawing groups on the phenyl ring or modifications to the carbobenzyloxy group enhance a specific biological activity, thereby guiding future synthesis efforts.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. science.gov This method is crucial for understanding the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries. nih.govuni.lu The process involves a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose. uni.lu

Specific molecular docking studies centered on this compound as a standalone ligand are limited. However, research on larger molecules incorporating this or similar phenylalanine scaffolds provides valuable insights into its potential interactions. For example, docking studies on dipeptide ligands designed for the translocator protein (TSPO) indicate that the phenyl group of a phenylalanine-like residue is crucial for activity, often participating in hydrophobic or π-π stacking interactions within the receptor's binding pocket. mdpi.com In one study, the phenylpropionyl substituent, which mimics the length of a phenylalanine residue, was found to be optimal for binding. nih.gov

In another study on inhibitors of aminopeptidases, a compound containing a phenyl group was shown to fit neatly into a hydrophobic S1 pocket. mpg.de Similarly, molecular docking of di-N-substituted glycyl-phenylalanine derivatives into acetylcholinesterase revealed that the phenylalanine group is positioned at the peripheral site of the enzyme. mdpi.com When studying artificial metalloenzymes, docking and molecular dynamics simulations showed that cofactors can be stabilized by π-stacking interactions with phenylalanine residues within the protein structure. nih.govfrontiersin.org These examples strongly suggest that the phenyl group of this compound would be a key determinant in its binding to a target receptor, primarily through hydrophobic and aromatic interactions.

A typical docking analysis of this compound would involve:

Receptor Preparation: Obtaining the 3D structure of the target protein.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to place the ligand into the receptor's active site.

Interaction Analysis: Visualizing and analyzing the resulting poses to identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.

Computational Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, relying instead on the information from a set of molecules known to be active. gardp.orgnih.gov LBDD methods, which include pharmacophore modeling and 3D-QSAR, aim to identify the common structural features (pharmacophore) responsible for the biological activity of a series of compounds. nih.govsygnaturediscovery.com This pharmacophore model can then be used as a template to design new molecules with improved potency or to screen virtual libraries for novel hits. sygnaturediscovery.com

There are no specific LBDD studies published that use this compound as a foundational scaffold. However, the principles of LBDD are directly applicable. If a series of compounds containing the this compound core were found to be active against a particular target, an LBDD approach would be a powerful strategy for lead optimization.

The process would typically unfold as follows:

Data Set Collection: A set of active and inactive molecules containing the this compound scaffold would be compiled.

Conformational Analysis: Multiple low-energy conformations for each molecule would be generated.

Pharmacophore Modeling: The common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) among the active molecules would be identified and spatially arranged into a pharmacophore model. The benzyloxycarbonyl group and the hydroxyl group of this compound, for instance, could serve as key hydrogen bond acceptors and donors, while the phenyl ring would act as a hydrophobic/aromatic feature.

Model Validation and Screening: The model would be validated for its ability to distinguish active from inactive compounds and then used to screen databases for new molecules that fit the pharmacophore.

This approach has been successfully applied to develop inhibitors for targets where structural data is scarce, such as 5-lipoxygenase (5-LOX). nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule and understand its flexibility, which is crucial for its interaction with a biological receptor. fishersci.comunicamp.br Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing a detailed view of a molecule's movements and conformational changes over time by solving Newton's equations of motion. mdpi.com

While direct MD simulations on this compound are not found in the reviewed literature, a relevant study investigated the physical properties of its enantiomer, N-Cbz-L-phenylalanine, in methanol (B129727) using MD simulations. researchgate.net This study analyzed structural properties like radial pair distribution functions and hydrogen bonding between the solute and solvent at different temperatures. researchgate.net Such analyses reveal how the molecule interacts with its environment and which conformations are most stable. The flexibility of the molecule, particularly the dihedral angles of the backbone and side chain, can be tracked to understand the accessible conformational space. researchgate.net

In broader contexts, MD simulations are used to study the stability of ligand-receptor complexes predicted by docking. mdpi.com For example, simulations of protein-ligand complexes often reveal that phenylalanine residues contribute to binding stability through persistent hydrophobic and π-stacking interactions. mdpi.comfrontiersin.org Understanding the conformational preferences of this compound is vital, as its ability to adopt a specific low-energy shape (a bioactive conformation) is a prerequisite for effective binding to a target. A folded conformation, for instance, might be less active than an extended one if the latter fits better into a receptor's binding site. fishersci.com

Emerging Research Directions and Future Perspectives

Rational Design of Enhanced Biocatalytic Systems

Biocatalysis, which utilizes enzymes as natural catalysts, is increasingly favored over traditional chemical methods for producing stereoselective compounds due to its high efficiency and environmentally friendly nature. The rational design of biocatalytic systems represents a frontier in this field, aiming to create or modify enzymes for specific, often non-natural, chemical transformations. researchgate.netannualreviews.org

The synthesis of D-phenylalanine and its derivatives, such as D-phenylalaninol, is a key area benefiting from this approach. acs.org Researchers are applying advanced computational tools and protein engineering techniques to tailor enzymes like D-amino acid dehydrogenases and transaminases. researchgate.netacs.org These efforts focus on modifying the enzyme's active site to improve substrate specificity, catalytic activity, and stability, thereby enabling the efficient and highly selective production of D-phenylalanines from accessible prochiral starting materials. acs.orgresearchgate.net

The process involves a deep understanding of the enzyme's three-dimensional structure and its interaction with the substrate. researchgate.net Techniques such as directed evolution and site-directed mutagenesis allow scientists to introduce specific mutations that enhance the desired catalytic properties. acs.orgnih.gov For instance, the rational design of L-amino acid oxidase has led to variants capable of transforming L-phenylalanine into phenylpyruvic acid with high conversion rates, a crucial step in multi-enzyme systems for producing D-phenylalanine. acs.org The integration of machine learning and quantum computing is poised to accelerate these design cycles, enabling the prediction of beneficial mutations and the creation of novel biocatalytic pathways. nih.gov

Key Research Findings in Biocatalyst Design:

Enzyme TypeEngineering GoalApplication ExampleReference
D-Amino Acid DehydrogenaseIncreased specific activity and thermostabilityReductive amination of phenylpyruvate to D-phenylalanine. researchgate.net
D-Amino Acid TransaminaseAltered substrate specificitySynthesis of various D-phenylalanine derivatives. acs.org
L-Amino Acid OxidaseImproved conversion rate and yieldOxidation of L-phenylalanine in a chemoenzymatic cascade. acs.org
Phenylalanine Ammonia-LyaseEnantioselective ammonia (B1221849) additionAsymmetric synthesis of L-phenylalanine, with engineered variants for D-phenylalanine. researchgate.net

Development of Advanced Chiral Separation and Recognition Technologies

The production of enantiomerically pure compounds is critical in pharmaceuticals, agrochemicals, and other industries, as different enantiomers can have vastly different biological activities. Consequently, the development of advanced technologies for separating and recognizing chiral molecules is a major research focus. rsc.org Z-D-Phenylalaninol, as a chiral entity, is intrinsically linked to this field, both as a target for separation and as a component in developing new separation materials.

Significant progress has been made in chromatographic and electrophoretic methods. jiangnan.edu.cnchemistrydocs.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) remains a dominant technique for both analytical and preparative-scale enantioseparation. chemistrydocs.com Research is concentrated on creating more effective and universal CSPs, including those based on macrocyclic glycopeptides and cyclodextrin (B1172386) derivatives, which can offer high selectivity for a broad range of chiral compounds. jiangnan.edu.cnchemistrydocs.com

Furthermore, emerging techniques are enhancing the speed and efficiency of chiral analysis. Capillary electrochromatography (CEC) and supercritical fluid chromatography (SFC) are recognized for their rapid and efficient separation capabilities. rsc.orgjiangnan.edu.cn In parallel, membrane-based separation and enantioselective liquid-liquid extraction are being explored as scalable and continuous alternatives to traditional batch chromatography. rsc.orgresearchgate.net The development of chiral nanoparticles and molecularly imprinted polymers also presents novel avenues for creating highly selective recognition and separation systems. researchgate.netmdpi.com These advanced methods are crucial for ensuring the enantiomeric purity of chiral building blocks like D-phenylalaninol.

Comparison of Chiral Separation Technologies:

TechnologyPrincipleAdvantagesEmerging Trends
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP).High versatility, well-established, applicable for preparative scale.Development of novel, more universal CSPs. chemistrydocs.com
Capillary Electrophoresis (CE)Differential migration in an electric field with a chiral selector.High efficiency, low sample consumption, fast analysis.Use of chiral ionic liquids as selectors. jiangnan.edu.cn
Membrane SeparationSelective transport through a chiral membrane.Continuous operation, potential for large-scale industrial use.Molecularly imprinted membranes for enhanced selectivity. researchgate.netmdpi.com
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase.Fast separations, reduced solvent consumption, "green" technology.High-throughput screening of racemates. rsc.org

Synergistic Approaches in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. organic-chemistry.orgresearchgate.net Phenylalanine derivatives are valuable substrates in these sophisticated reactions.

MCRs like the Ugi and Passerini reactions can incorporate amino acid derivatives to produce peptide-like structures (peptidomimetics), which are of great interest in drug discovery. organic-chemistry.org The inherent structure of this compound, with its protected amine and free hydroxyl group, makes it a potentially valuable component for generating novel, stereochemically defined scaffolds through such reactions.

Cascade, or domino, reactions represent another powerful strategy where a single transformation sets off a series of subsequent intramolecular reactions, leading to the formation of complex molecules in a highly efficient manner. researchgate.net The synergistic combination of MCRs and cascade processes, often facilitated by a single catalyst, allows for the construction of intricate molecular architectures from simple starting materials. researchgate.net For example, phenylalanine derivatives can react with other components under acidic catalysis to form complex heterocyclic systems like quinolines. beilstein-journals.org These approaches are central to diversity-oriented synthesis, which aims to create large libraries of structurally diverse compounds for high-throughput screening in drug and materials discovery. amazonaws.com

Translational Research from Basic Science to Applied Technologies

Translational research acts as the crucial bridge between fundamental scientific discoveries ("bench") and their practical application in real-world technologies ("bedside"). eurogct.org The insights gained from the rational design of biocatalysts, the development of advanced separation technologies, and the application of synergistic reaction pathways involving this compound and its analogs have significant translational potential. eurogct.orgnih.gov

The journey from a laboratory-engineered enzyme to an industrial-scale biocatalytic process involves overcoming numerous challenges, including process optimization, scale-up, and ensuring the economic viability of the final manufacturing process. eurogct.org Similarly, translating a novel chiral separation method requires its integration into quality control and manufacturing workflows within industries like pharmaceuticals, where strict regulatory standards must be met. rsc.org

Pilot and feasibility studies are essential components of this translational pathway, allowing researchers to test the scalability and robustness of new technologies. nih.gov Successful translational science culminates in the development of new products and therapies, such as more efficient manufacturing routes for active pharmaceutical ingredients (APIs) that use chiral building blocks derived from D-phenylalanine. acs.orgrutgers.edu The ultimate goal is to leverage basic scientific knowledge to create innovative and commercially viable solutions that address societal needs in health, materials, and sustainable chemical production. ohsu.edu

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-D-Phenylalaninol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydrogenolysis of N-Boc-protected intermediates or enantioselective reduction of ketones using catalysts like RuCl₃/NaIO₄. For example, hydrogenation of N-Boc-D-phenylalaninol under 100 psi H₂ with Pd(OH)₂ yields this compound derivatives. Reaction temperature (−78°C to RT), solvent (THF/MeOH), and catalyst loading significantly affect enantiomeric purity and yield . Characterization via HPLC (≥98% purity) and NMR (δ 7.2–7.4 ppm for aromatic protons) is critical .

Q. Which analytical techniques are essential for characterizing this compound’s structural and enantiomeric purity?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column to resolve enantiomers. NMR (¹H/¹³C) confirms stereochemistry, while mass spectrometry (ESI-MS) validates molecular weight. Polarimetry ([α]D²⁵) quantifies optical rotation, and X-ray crystallography resolves absolute configuration. Cross-reference data with IUPAC standards for reporting .

Q. How should researchers design in vitro studies to assess this compound’s biological activity?

  • Methodological Answer : Establish dose-response curves using cell lines (e.g., HEK293 for receptor binding) with concentrations spanning 1 nM–100 µM. Include positive controls (e.g., L-Phenylalaninol) and negative controls (vehicle-only). Measure IC₅₀/EC₅₀ via nonlinear regression analysis. Validate assays with triplicate runs and statistical testing (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic route to improve scalability and enantioselectivity?

  • Methodological Answer : Screen alternative catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric synthesis. Use DOE (Design of Experiments) to optimize parameters: solvent polarity (MeCN vs. THF), temperature gradients, and catalyst-substrate ratios. Monitor enantiomeric excess (ee) via chiral GC/MS. Computational modeling (DFT) predicts transition states to guide optimization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to reassay disputed compounds under standardized conditions. Meta-analyze literature data using PRISMA guidelines, focusing on variables like assay type (binding vs. functional) and cell permeability. Cross-validate with in silico docking (AutoDock Vina) to reconcile discrepancies .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff). Use fluorescent probes (e.g., FITC-labeled analogs) for confocal microscopy localization. Synchrotron XRD resolves ligand-protein co-crystal structures. MD simulations (AMBER) model dynamic interactions over 100-ns trajectories .

Q. What methodologies ensure safe handling and toxicity profiling of this compound in lab settings?

  • Methodological Answer : Follow OSHA guidelines: use fume hoods for synthesis, PPE (nitrile gloves, N95 masks), and emergency showers. Acute toxicity testing in zebrafish (LC₅₀) or murine models (LD₅₀) informs safety protocols. MSDS-compliant storage (20°C, desiccated) prevents degradation .

Q. How can phenomenological approaches enhance understanding of this compound’s stereochemical impact in vivo?

  • Methodological Answer : Conduct longitudinal metabolomic studies (LC-HRMS) to track enantiomer-specific metabolism. Use hermeneutic analysis of pharmacokinetic data (AUC, Cmax) to interpret inter-species variability. Integrate qualitative interviews with pharmacokineticists to contextualize analytical challenges .

Q. What cross-disciplinary approaches validate this compound’s applications beyond medicinal chemistry?

  • Methodological Answer : Collaborate with material scientists to test chiral recognition in MOFs (Metal-Organic Frameworks). Partner with enzymologists for biocatalytic deracemization studies. Use machine learning (Random Forest) to predict novel applications from PubChem bioassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.